molecular formula C14H18O3 B2840202 3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde CAS No. 1934451-45-2

3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde

Cat. No.: B2840202
CAS No.: 1934451-45-2
M. Wt: 234.295
InChI Key: MYYQLQAUNOKVLL-UHFFFAOYSA-N
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Description

3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde (CAS 1934451-45-2) is a high-purity organic compound offered for chemical synthesis and life science research. This molecule features a oxolane (tetrahydrofuran) ring substituted at the 3-position with both a carbaldehyde group and a 2-(benzyloxy)ethyl chain, resulting in the molecular formula C 14 H 18 O 3 and a molecular weight of 234.29 g/mol . The structure of this compound makes it a valuable bifunctional building block in medicinal chemistry and organic synthesis. The reactive aldehyde group serves as a versatile handle for nucleophilic addition and condensation reactions, such as forming Schiff bases, while the benzyl-protected terminal oxygen offers a potential site for deprotection and further functionalization . This combination allows researchers to utilize this reagent in the synthesis of more complex molecules, including potential pharmaceutical intermediates, polymers, and novel heterocyclic compounds. Its properties may also be of interest in the development of fragrances and ligands for catalysis. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. It is available in various package sizes to meet your laboratory's needs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-phenylmethoxyethyl)oxolane-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-11-14(7-9-17-12-14)6-8-16-10-13-4-2-1-3-5-13/h1-5,11H,6-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYQLQAUNOKVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CCOCC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde typically involves the reaction of 3-hydroxyoxolane with benzyl bromide in the presence of a base such as potassium carbonate. The resulting benzyloxy derivative is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to form the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: 3-[2-(Benzyloxy)ethyl]oxolane-3-carboxylic acid

    Reduction: 3-[2-(Benzyloxy)ethyl]oxolane-3-methanol

    Substitution: Various substituted oxolane derivatives

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a valuable intermediate in the synthesis of various pharmacologically active molecules. Its structural features allow it to participate in chemical reactions that lead to the formation of complex organic compounds.

Case Study: Synthesis of Dihydropyridine Derivatives

A notable application of 3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde is its use in the synthesis of dihydropyridine derivatives, which are known for their antihypertensive properties. Research indicates that modifications to this compound can enhance its biological activity. For instance, derivatives synthesized from this compound showed significant bradycardic effects comparable to established medications like mibefradil, demonstrating its potential in cardiovascular therapeutics .

Drug Discovery

The oxetane ring present in this compound contributes to its utility in drug discovery campaigns. The unique properties of oxetanes, such as low molecular weight and high polarity, make them attractive for developing new therapeutic agents.

Case Study: Oxetanes in Drug Development

Recent studies have highlighted the role of oxetanes, including derivatives of this compound, in enhancing the selectivity and efficacy of drugs targeting G protein-coupled receptors (GPCRs). The incorporation of this compound into drug candidates has led to improved binding affinities and biological activities, showcasing its significance in designing novel therapeutics .

Organic Synthesis

In addition to its medicinal applications, this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for synthesizing complex organic molecules.

Table: Summary of Synthetic Applications

Application AreaDescriptionReference
Medicinal ChemistryIntermediate for dihydropyridine derivatives with cardiovascular effects
Drug DiscoveryEnhances selectivity and efficacy in GPCR-targeted drugs
Organic SynthesisBuilding block for complex organic molecules

Biological Applications

The compound's ability to act as an organic buffer makes it useful in biological and biochemical applications. It can stabilize pH levels in various experimental setups, facilitating biochemical reactions that require specific conditions.

Case Study: Buffering Agent

Research has demonstrated the effectiveness of this compound as an organic buffer in biological assays. Its stability under physiological conditions allows it to maintain optimal pH levels during enzymatic reactions, which is crucial for accurate experimental results .

Mechanism of Action

The mechanism of action of 3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The benzyloxy group can also influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of benzyloxy-substituted cyclic ethers and esters. Below is a comparative analysis with analogous compounds from the evidence, focusing on structural features, applications, and synthetic utility.

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Core Structure Key Functional Groups Potential Applications
3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde 194794-54-2 Oxolane (THF) Aldehyde, benzyloxyethyl Chiral synthesis, drug intermediates
Methyl 1-acetyl-3-(benzyloxy)cyclobutane-1-carboxylate 1955539-67-9 Cyclobutane Ester, acetyl, benzyloxy Cyclobutane-based drug scaffolds
5-(Benzyloxy)pentan-2-ol 1955506-69-0 Linear pentanol Hydroxyl, benzyloxy Protecting group strategies
1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid 197167-53-6 Cyclopropane Carboxylic acid, benzyloxypropyl Bioactive molecule synthesis

Key Observations:

Core Structure Diversity :

  • The oxolane ring in the target compound provides a rigid, oxygen-containing framework, contrasting with cyclobutane or cyclopropane cores in analogues. This affects steric hindrance and electronic properties, influencing reactivity in ring-opening or functionalization reactions .
  • Linear chains (e.g., 5-(benzyloxy)pentan-2-ol) lack the conformational constraints of cyclic systems, offering flexibility in synthetic pathways .

Functional Group Variations :

  • The aldehyde group in the target compound enables nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Wittig reactions), unlike ester or carboxylic acid groups in analogues. This makes it more reactive toward carbon-carbon bond formation .
  • Benzyloxy groups across all compounds serve as temporary hydroxyl protections, but their placement on different scaffolds (e.g., cyclopropane vs. oxolane) alters deprotection kinetics and compatibility with reaction conditions .

Synthetic Utility :

  • The oxolane-aldehyde combination is particularly valuable for synthesizing chiral molecules, as the tetrahydrofuran ring can act as a stereochemical control element .
  • Cyclobutane- and cyclopropane-based analogues (e.g., methyl 1-acetyl-3-(benzyloxy)cyclobutane-1-carboxylate) are prioritized in medicinal chemistry for their strain-induced reactivity and bioactivity .

Research Findings and Limitations

  • Stability : Benzyloxy-substituted oxolanes exhibit greater thermal stability compared to cyclopropane derivatives, which are prone to ring-opening under acidic conditions .
  • Data Gaps : Physical properties (e.g., melting point, solubility) and spectroscopic data (NMR, IR) for the target compound are absent in the provided evidence, highlighting a need for further experimental characterization .

Biological Activity

3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, including structure-activity relationships, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C12H14O3. Its structure features an oxolane ring, which contributes to its unique reactivity and biological properties. Understanding the chemical properties is crucial for exploring its biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Effects: Some derivatives have shown activity against various bacterial strains.
  • Antitumor Properties: Certain structural analogs have been evaluated for their potential in cancer therapy.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, impacting various biochemical pathways.

The mechanism of action for this compound is not fully elucidated but is believed to involve interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit certain enzymatic activities, leading to altered metabolic pathways in target cells.

Case Studies and Research Findings

  • Antitumor Activity : A study explored the antitumor effects of structurally related compounds in in vitro models using aggressive cancer cell lines. Results indicated a significant reduction in cell viability, suggesting potential therapeutic applications in oncology .
  • Antimicrobial Studies : Research has demonstrated that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The effectiveness varies based on structural modifications .
  • Enzyme Interaction : Investigations into enzyme inhibition revealed that compounds with similar structures can effectively inhibit key enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders .

Data Tables

Biological ActivityTest SystemResultReference
Antitumor EffectMDA-MB-231 (breast cancer)55% viability reduction at 10 µM
Antimicrobial ActivityGram-positive bacteria (e.g., Enterococcus faecalis)Effective inhibition observed
Enzyme InhibitionVarious enzyme assaysSignificant inhibition noted

Q & A

Basic Questions

Q. What are the key functional groups in 3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde, and how can they be characterized experimentally?

  • Functional Groups :

  • Oxolane (tetrahydrofuran) ring : Provides rigidity and influences solubility.
  • Benzyloxy group : Aromatic ether with potential for hydrogen bonding or π-π interactions.
  • Aldehyde group : Electrophilic site for nucleophilic additions (e.g., condensation reactions).
    • Characterization Methods :
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify aldehyde protons (~9-10 ppm) and benzyloxy aromatic protons (6.5-7.5 ppm).
  • IR Spectroscopy : Confirm aldehyde C=O stretch (~1720 cm1^{-1}) and ether C-O stretch (~1100 cm1^{-1}).
  • X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement of the oxolane ring .

Q. What synthetic methodologies are recommended for preparing this compound?

  • Multi-Step Synthesis :

Oxolane Ring Formation : Cyclization of diols or epoxides under acidic conditions.

Benzyloxyethyl Sidechain Introduction : Alkylation or Mitsunobu reaction using benzyl-protected alcohols.

Aldehyde Installation : Oxidation of a primary alcohol (e.g., using PCC or Swern oxidation) or via formylation reactions.

  • Critical Considerations :

  • Use protecting groups (e.g., benzyl for alcohols) to avoid side reactions.
  • Monitor reaction progress via TLC or LC-MS to ensure intermediate purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting) for this compound?

  • Potential Causes :

  • Diastereomer Formation : Check for stereochemical impurities using chiral HPLC or polarimetry.
  • Conformational Dynamics : Variable-temperature NMR to assess rotational barriers in the oxolane ring.
  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl3_3 to rule out solvent-induced shifts.
    • Methodology :
  • Combine 2D NMR (COSY, HSQC) to assign signals unambiguously .

Q. What experimental design strategies optimize the aldehyde group’s reactivity in cross-coupling or condensation reactions?

  • Reaction Optimization :

  • Catalyst Screening : Test Lewis acids (e.g., BF3_3·OEt2_2) or organocatalysts for aldol condensations.
  • Solvent Selection : Use polar aprotic solvents (DMF, THF) to stabilize transition states.
  • Temperature Control : Lower temperatures (−20°C to 0°C) to minimize aldehyde oxidation.
    • Validation :
  • Monitor reaction kinetics via in-situ FTIR or quenching followed by GC-MS analysis .

Q. How can computational modeling predict the compound’s biological interactions or pharmacokinetic properties?

  • Approaches :

  • Molecular Docking : Simulate binding to target proteins (e.g., enzymes) using AutoDock Vina.
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioavailability.
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.
    • Data Sources :
  • Reference structurally similar compounds (e.g., oxolane-3-carboxylic acid derivatives) for validation .

Q. What strategies mitigate stability issues (e.g., aldehyde oxidation) during storage or handling?

  • Stabilization Methods :

  • Inert Atmosphere : Store under argon or nitrogen to prevent oxidation.
  • Low-Temperature Storage : Maintain at 2–8°C in amber vials to limit photodegradation.
  • Additives : Include antioxidants (e.g., BHT) or stabilize as a Schiff base derivative.
    • Testing :
  • Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC .

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